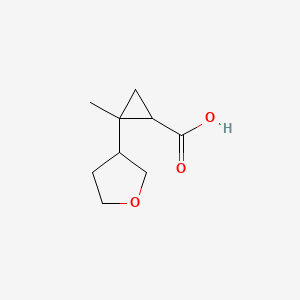
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine is a fluorinated organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties. The presence of the trifluoroethyl group in its structure imparts significant electronic and steric effects, making it a valuable compound in medicinal chemistry and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine typically involves the introduction of the trifluoroethyl group to an indazole core. One common method is the direct trifluoroethylation of indoles via C–H functionalization. This process can be achieved using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate as the trifluoroethylating agent under mild conditions with high functional group tolerance .
Industrial Production Methods
The use of solid composite catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or hydride reduction methods.
Substitution: The compound can participate in substitution reactions, where the trifluoroethyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine solutions, reducing agents like hydrogen, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include trifluoroacetaldehyde, trifluoroacetic acid, and other fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique electronic properties and metabolic stability.
Industry: Utilized in the development of specialized materials and as a solvent for dispersing fluorinated materials
Wirkmechanismus
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to altered biological activity. For example, it may act as an agonist or inhibitor of specific receptors, modulating their function and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and in various chemical reactions.
Trifluoromethylated Indoles: Compounds with similar fluorinated groups, used in medicinal chemistry for their enhanced biological activity.
Uniqueness
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine stands out due to its specific indazole core structure combined with the trifluoroethyl group, which imparts unique electronic and steric properties. This combination makes it a valuable compound for developing new drugs and materials with improved performance and stability.
Eigenschaften
Molekularformel |
C9H8F3N3 |
|---|---|
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroethyl)indazol-6-amine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)5-15-8-3-7(13)2-1-6(8)4-14-15/h1-4H,5,13H2 |
InChI-Schlüssel |
CTZIQNAMCYZICY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)N(N=C2)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


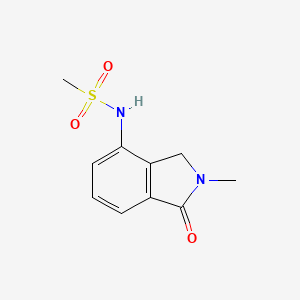
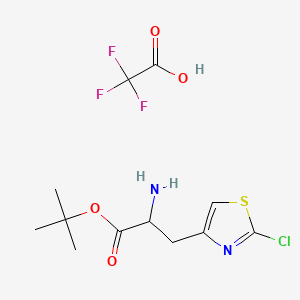
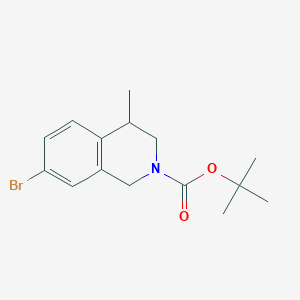
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)

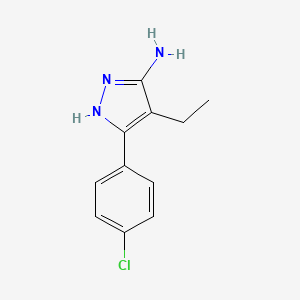

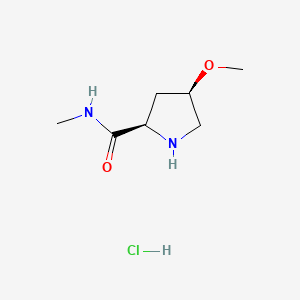

![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)

